molecular formula C21H21Cl2N3O3S B3011856 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 941935-89-3

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B3011856
CAS No.: 941935-89-3
M. Wt: 466.38
InChI Key: AFFSVHACWWHFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazol core substituted at the 6-position with a 4-ethylpiperazine moiety and esterified with a 2-(2,4-dichlorophenoxy)acetate group. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in agrochemical or pharmaceutical contexts, such as herbicidal or cytotoxic activity.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S/c1-2-25-7-9-26(10-8-25)21-24-17-5-4-15(12-19(17)30-21)29-20(27)13-28-18-6-3-14(22)11-16(18)23/h3-6,11-12H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSVHACWWHFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a novel benzothiazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, particularly focusing on its efficacy against various disease models.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₉H₂₂Cl₂N₃O₃S
  • Key Features :
    • Benzothiazole Ring : Known for its diverse biological activities.
    • Piperazine Moiety : Often associated with psychoactive properties.
    • Dichlorophenoxyacetate Group : Imparts additional biological activity related to herbicidal properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways related to growth factors.
  • Anti-inflammatory Properties : The compound shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Synthesis

The synthesis of This compound typically involves multi-step reactions that include:

  • Formation of the Benzothiazole Core : Utilizing a combination of substituted anilines and thioketones.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Esterification : Attaching the dichlorophenoxyacetate group via standard esterification techniques using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of this compound found significant cytotoxic effects against breast adenocarcinoma and glioblastoma multiforme cell lines. The IC₅₀ values were reported in the nanomolar range, indicating high potency. Morphological studies revealed characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was assessed for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX activity, suggesting its potential use as an anti-inflammatory agent in clinical settings.

Case Study 3: Antimicrobial Properties

Research into the antimicrobial activity of related benzothiazole derivatives highlighted their effectiveness against various bacterial strains. The presence of the dichlorophenoxyacetate group was noted to enhance antimicrobial efficacy compared to other benzothiazole derivatives.

Data Table: Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: While 7q–7t were tested in human cancer cell lines (e.g., HepG2, HeLa), the target compound’s dichlorophenoxy group may redirect activity toward plant or microbial targets .
  • Synthesis: The esterification step in the target compound’s synthesis may parallel methods used for compound (I) in , which employs ethyl oxalyl monochloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.